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The table below summarizes key characteristics of tirabrutinib based on the search results, which are

primarily derived from non-clinical studies.

Aspect Description

Drug Class Second-generation, highly selective, irreversible Bruton's Tyrosine
Kinase (BTK) inhibitor [1].

Key Differentiator Superior kinase selectivity compared to first-generation BTK
inhibitors (e.g., Ibrutinib), potentially leading to an improved safety

profile by reducing off-target effects [1].

Mechanism of Action Inhibits BTK, a key component of the B-cell receptor (BCR)

signaling pathway. This disrupts downstream survival signals in
malignant B-cells [1].

Relevant Pharmacodynamic
Findings

In ABC-DLBCL models, tirabrutinib inhibited cell growth and
downregulated multiple BTK downstream pathways, including NF-
κB, AKT, and ERK [1]. Transcriptomic analysis also indicated
decreased IRF4 gene expression signatures [1].

Relevant
Pharmacokinetic/Formulation
Data

A subcutaneous formulation for a related compound (GB261) has
been determined, suggesting feasibility of alternative

administration routes for this drug class [2].
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Proposed Phase I Dose Escalation Study Design

The following protocol is a synthesis of standard oncology phase I trial principles [3] and the specific

pharmacological profile of tirabrutinib [1]. Its primary goal is to establish the safety, tolerability, and

Maximum Tolerated Dose (MTD) of tirabrutinib in patients with relapsed/refractory B-cell malignancies.

Study Objectives and Endpoints

Primary Objective: To determine the MTD and Recommended Phase II Dose (RP2D) of
tirabrutinib.

Secondary Objectives: To characterize the safety profile, assess preliminary anti-tumor activity
(Objective Response Rate, ORR), and evaluate pharmacokinetics (PK).

Exploratory Objectives: To investigate pharmacodynamic (PD) effects via phosphoproteomic and
transcriptomic analysis on tumor tissue and peripheral blood mononuclear cells (PBMCs).

Patient Population

Inclusion Criteria: Adults (≥18 years) with histologically confirmed relapsed/refractory B-cell
malignancies (e.g., CLL/SLL, ABC-DLBCL, MCL, WM) for which no standard therapy exists.

Adequate organ function and ECOG Performance Status of 0-1 are required [4] [3].
Exclusion Criteria: Known CNS lymphoma, active hepatitis B/C or HIV infection, uncontrolled

cardiovascular disease, and concurrent use of strong CYP3A4 inducers/inhibitors.

Dosage, Administration, and Escalation Scheme

Formulation & Administration: Oral, once-daily dosing. Continuous dosing in 28-day cycles until
disease progression, unacceptable toxicity, or patient withdrawal.

Starting Dose: Based on preclinical toxicology data, a safe starting dose is selected (e.g., 80 mg
once daily).

Dose Escalation & MTD Definition: A "3+3" design will be used [3]. The MTD is defined as the
highest dose at which fewer than 33% of patients in a cohort experience a Dose-Limiting Toxicity

(DLT) during the first cycle [3].

The following diagram illustrates the core logic of the "3+3" dose escalation design.
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Safety and Efficacy Assessments

Dose-Limiting Toxicity (DLT): Predefined adverse events (CTCAE v5.0) occurring in Cycle 1,
including: Grade 4 neutropenia >7 days, Grade 3/4 thrombocytopenia with bleeding, Grade ≥3 non-

hematologic toxicity (except manageable nausea/diarrhea), and any drug-related toxicity leading to
treatment delay >14 days [3].

Safety Monitoring: Continuous, with formal assessment each cycle. Includes physical exams, vital
signs, ECOG, laboratory tests (hematology, chemistry), and ECG.

Efficacy Assessment: Tumor response evaluated every 2 cycles (8 weeks) using disease-specific
criteria (e.g., Lugano for lymphoma, iwCLL for CLL) [4].

Pharmacokinetic (PK) Sampling: Intensive sampling after single dose (Cycle 1 Day 1) and at
steady-state (Cycle 1 Day 28) to characterize exposure.

Incorporation of Biomarker and Pharmacodynamic
Analyses

To align with modern targeted therapy development, this protocol incorporates detailed mechanistic studies

based on tirabrutinib's known mechanism [1]. The workflow below outlines the key experiments for

confirming target engagement and understanding the drug's anti-tumor mechanism.
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Key Considerations for Clinical Development

Patient Selection: Initial trials can enroll various B-cell malignancies. Subsequent studies should
focus on diseases most dependent on BCR signaling, such as ABC-DLBCL and CLL, where BTK

inhibitors have shown the greatest efficacy [1].
Combination Potential: The favorable selectivity of tirabrutinib makes it an ideal candidate for

combination therapy. Rational partners include anti-CD20 monoclonal antibodies (e.g., ublituximab)
and other targeted agents, following established safety lead-in protocols [4].

Dose Optimization: While the initial goal is to find the MTD, exploration of lower doses may be
warranted if robust PD target inhibition is achieved at those levels, potentially offering a better

therapeutic window [5].

Important Notice on Search Results

The specific clinical data and dose escalation results for tirabrutinib were not available in the current search

results. The preclinical data from [1] was central to this proposal, while the clinical framework was adapted
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from general oncology trial methodologies [4] [6] [3] and insights from other BTK inhibitors.

For definitive protocol design, it is essential to consult:

The official investigator's brochure for tirabrutinib.
Published phase I clinical trial results for tirabrutinib.

Current regulatory guidelines from agencies like the FDA and EMA.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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